![molecular formula C21H19F3N2O4S2 B2450083 2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide CAS No. 1115871-66-3](/img/structure/B2450083.png)

2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide

カタログ番号 B2450083

CAS番号:

1115871-66-3

分子量: 484.51

InChIキー: NHPJBUXDPAPKON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methylindole group, and an oxadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .科学的研究の応用

Synthesis and Biological Activity

- A series of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, demonstrating potent α-glucosidase inhibitory potential. These compounds, including variations with chlorophenyl groups, showcase a novel five-step synthetic route with promising implications for drug discovery, particularly in managing conditions like diabetes through α-glucosidase inhibition. Molecular modeling and ADME predictions further support their potential as drug leads, emphasizing the utility of common raw materials in their synthesis (Iftikhar et al., 2019).

Antibacterial Activity

- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Specifically, compounds were tested against various bacterial strains, with one compound exhibiting significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This research highlights the importance of structural diversity in designing compounds with antibacterial activity (Iqbal et al., 2017).

Antihypertensive and Herbicidal Activities

- The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including compounds with chlorophenyl and acetamide groups, has demonstrated potential antihypertensive activity in animal models. This suggests a possible avenue for the development of new antihypertensive drugs through targeted molecular modifications to enhance activity (Santilli & Morris, 1979).

Metabolic Studies

- Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have been conducted. Although not directly related to the compound , these studies provide a framework for understanding how structurally similar compounds might be metabolized in biological systems, offering insights into potential toxicological and pharmacokinetic properties (Coleman et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S2/c1-26(32(28,29)17-8-6-16(30-2)7-9-17)18-10-11-31-19(18)20(27)25-13-14-4-3-5-15(12-14)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPJBUXDPAPKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Pyrazolo[1,5-a]pyridin-5-ylmethanamine

1313727-03-5

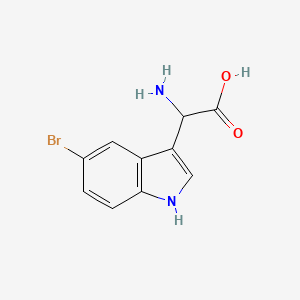

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid

1270311-06-2

![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)

![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)

![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2450012.png)

![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)

![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)